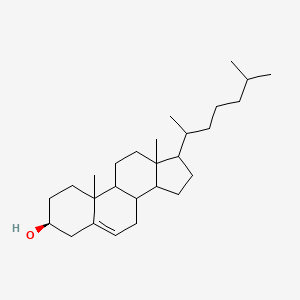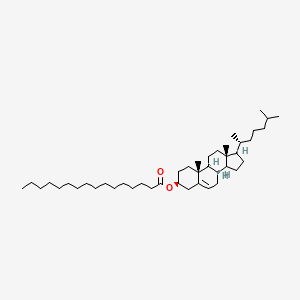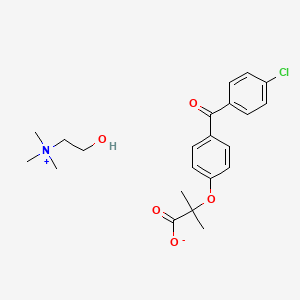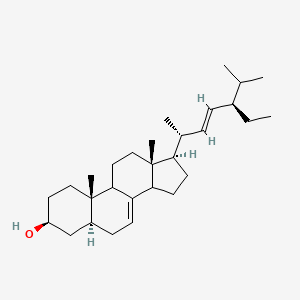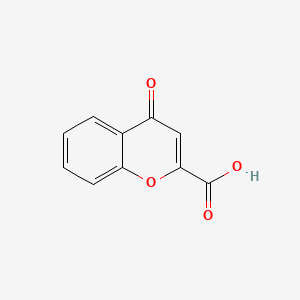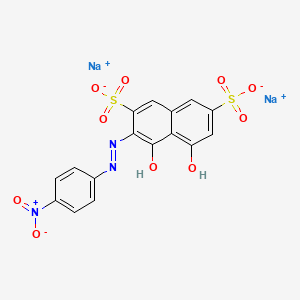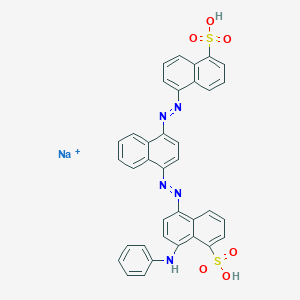
Noir acide 24
Vue d'ensemble
Description
Acid Black 24, also known as C.I. Acid Black 24, is a synthetic organic dye belonging to the azo dye family. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is characterized by its deep black color and excellent solubility in water and ethanol. Its chemical formula is C36H23N5Na2O6S2, and it has a molecular weight of 731.71 g/mol .
Applications De Recherche Scientifique
Acid Black 24 has a wide range of applications in scientific research:
Environmental Chemistry: It is used in studies related to the removal of dyes from wastewater through adsorption and photocatalytic degradation.
Biology: The compound is employed in staining techniques for visualizing proteins and nucleic acids in biological samples.
Industry: Apart from textile dyeing, it is used in the production of inks, leather, and paper.
Mécanisme D'action
Target of Action
Acid Black 24 is a synthetic organic dye . Its primary target is the material it is intended to dye, such as textiles, leather, paper, and wool . The dye molecules interact with the material, adhering to the fibers and imparting color.
Mode of Action
The mode of action of Acid Black 24 involves a combination of physical and chemical interactions. The dye molecules adhere to the material fibers through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The dye’s color is a result of the absorption, transmission, and reflection of light by the dye molecules .
Biochemical Pathways
Its synthesis involves a series of chemical reactions, including the coupling of diazonium salts and aromatic compounds .
Pharmacokinetics
It’s worth noting that the dye’s stability, solubility, and color fastness can be influenced by factors such as ph, temperature, and the presence of other chemicals .
Result of Action
The primary result of Acid Black 24’s action is the imparting of a black color to the material it is applied to. The dye’s molecules adhere to the material fibers, resulting in a change in the way the material interacts with light and thus changing its color .
Action Environment
The action of Acid Black 24 can be influenced by environmental factors. For example, the dye’s solubility and color fastness can be affected by the pH of the solution it is in . Additionally, the dye’s stability and color may be affected by temperature and light exposure .
Analyse Biochimique
Biochemical Properties
Acid Black 24 can be degraded by enzymes such as laccase . Laccases are multi-copper enzymes that catalyze the one-electron oxidation of many phenolic compounds, reducing oxygen to water . These enzymes have low substrate specificity and can degrade various compounds, including dyes like Acid Black 24 .
Cellular Effects
The degradation of Acid Black 24 by laccase leads to the transformation of the azo bond (N=N) into either nitrogen gas (N2) or ammonia (NH3), which then converts into biomass
Molecular Mechanism
The molecular mechanism of Acid Black 24 degradation involves the laccase enzyme. Laccase catalyzes the oxidation of the azo bond in Acid Black 24, leading to its breakdown . This enzymatic reaction is part of the broader metabolic process of dye degradation.
Temporal Effects in Laboratory Settings
The degradation of Acid Black 24 by laccase is known to occur rapidly under optimal conditions .
Metabolic Pathways
Acid Black 24 is involved in the metabolic pathway of dye degradation, where it is broken down by the laccase enzyme . This process involves the oxidation of the azo bond in Acid Black 24, leading to the formation of nitrogen gas or ammonia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Black 24 involves several steps:
Diazotization: The process begins with the diazotization of 5-amino-1-naphthalenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 8-anilino-1-naphthalenesulfonic acid in an alkaline medium to form the azo dye.
Purification: The resulting product is purified through crystallization, filtration, and drying.
Industrial Production Methods: In industrial settings, the production of Acid Black 24 follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances efficiency and consistency .
Types of Reactions:
Oxidation: Acid Black 24 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate, leading to the breakdown of the azo bonds.
Reduction: The compound can be reduced using reducing agents such as sodium dithionite, resulting in the cleavage of the azo bonds and formation of aromatic amines.
Substitution: Acid Black 24 can participate in electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Aromatic amines such as 1-naphthylamine and 8-anilino-1-naphthalenesulfonic acid.
Substitution: Halogenated or nitrated derivatives of Acid Black 24.
Comparaison Avec Des Composés Similaires
Acid Black 1: Another azo dye used for similar applications but with different solubility and stability properties.
Acid Black 52: Known for its use in leather dyeing with slightly different shade and fastness properties.
Acid Black 210: Used in textile dyeing with better lightfastness compared to Acid Black 24.
Uniqueness of Acid Black 24:
Solubility: Acid Black 24 is highly soluble in water and ethanol, making it versatile for various applications.
Acid Black 24 stands out due to its specific solubility and stability characteristics, making it a preferred choice in certain industrial and research applications.
Propriétés
Numéro CAS |
3071-73-6 |
|---|---|
Formule moléculaire |
C36H25N5NaO6S2 |
Poids moléculaire |
710.7 g/mol |
Nom IUPAC |
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;/h1-22,37H,(H,42,43,44)(H,45,46,47); |
Clé InChI |
QLSIPNJOWGWIBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |
Apparence |
Solid powder |
Key on ui other cas no. |
3071-73-6 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
30255-64-2 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
acid black S acid black S, disodium salt |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
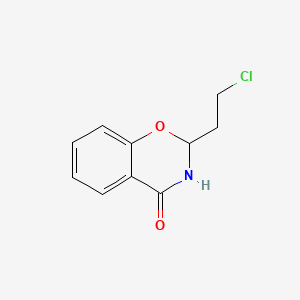

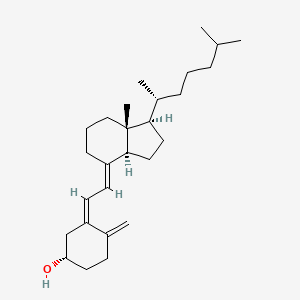
![(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B1668894.png)

